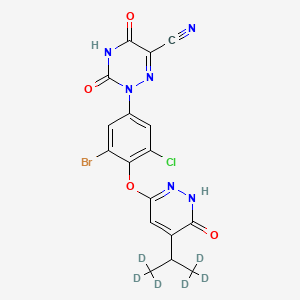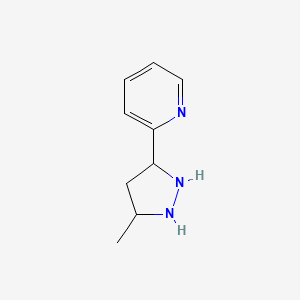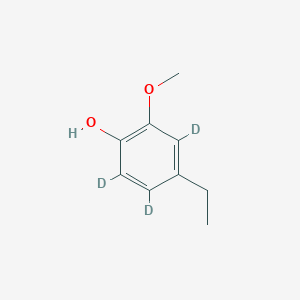
Ebov-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ebov-IN-6 is a small molecule inhibitor that targets the Ebola virus. It has shown promise in disrupting the replication and transcription of the virus by interfering with specific viral proteins. This compound is part of ongoing research efforts to develop effective antiviral therapies against Ebola virus disease, which is known for its high mortality rate and severe outbreaks.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-IN-6 involves a series of chemical reactions that typically start with the preparation of a core scaffold, followed by the introduction of various functional groups. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Ebov-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
科学研究应用
Ebov-IN-6 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of small molecule inhibitors.
Biology: Investigated for its effects on viral replication and protein interactions within infected cells.
Medicine: Explored as a potential therapeutic agent for treating Ebola virus disease.
作用机制
Ebov-IN-6 exerts its effects by binding to specific viral proteins, such as the nucleoprotein and VP30 protein, which are crucial for the transcription and replication of the Ebola virus. By disrupting the interaction between these proteins, this compound inhibits the viral life cycle and reduces the production of infectious viral particles. The molecular targets and pathways involved include the inhibition of RNA synthesis and interference with viral assembly processes.
相似化合物的比较
Similar Compounds
Embelin: Another small molecule inhibitor that targets the VP30-NP interface.
Kobe2602: A compound with a similar mechanism of action, disrupting viral protein interactions.
8-Gingerol: An analog of Embelin with synergistic effects when combined with other inhibitors.
Uniqueness of Ebov-IN-6
This compound is unique in its specific targeting of the Ebola virus nucleoprotein and VP30 protein interaction, which is a critical step in the viral replication process. This specificity makes it a promising candidate for antiviral therapy, as it minimizes the potential for off-target effects and enhances its efficacy against the Ebola virus.
属性
分子式 |
C18H24ClN3O3S2 |
|---|---|
分子量 |
430.0 g/mol |
IUPAC 名称 |
5-methyl-10-(2-piperazin-1-ylethoxy)-10H-thieno[3,2-c][2,1]benzothiazepine 4,4-dioxide;hydrochloride |
InChI |
InChI=1S/C18H23N3O3S2.ClH/c1-20-15-5-3-2-4-14(15)17(18-16(6-13-25-18)26(20,22)23)24-12-11-21-9-7-19-8-10-21;/h2-6,13,17,19H,7-12H2,1H3;1H |
InChI 键 |
LEQQOKMVSQFPDX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)OCCN4CCNCC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)
![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
